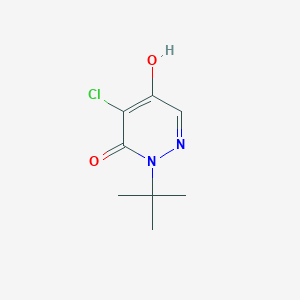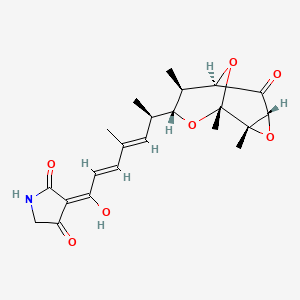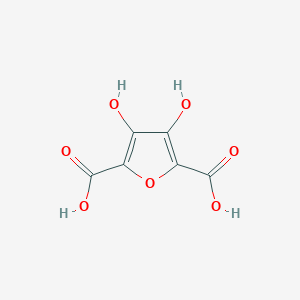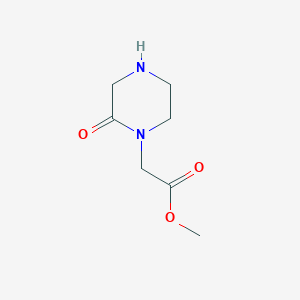
2-tert-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one
Descripción general
Descripción
2-tert-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by its chemical formula, C9H12ClN3O2, and is a pyridazinone derivative.
Aplicaciones Científicas De Investigación
2-tert-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one has been extensively studied for its potential applications in various scientific fields. One of the primary applications of this compound is in the field of medicinal chemistry, where it has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer and inflammation. This compound has also been studied for its potential use as a diagnostic tool for detecting certain diseases.
Mecanismo De Acción
The mechanism of action of 2-tert-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one is not fully understood. However, it is believed to exert its effects by inhibiting certain enzymes and proteins involved in various cellular processes. This compound has been shown to have potent inhibitory effects on the activity of certain kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
2-tert-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one has been shown to have significant biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of anticancer drugs. Additionally, this compound has been shown to have anti-inflammatory effects, which could make it useful for the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 2-tert-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one in lab experiments is its high potency and selectivity. This compound has been shown to have potent inhibitory effects on certain enzymes and proteins, making it a valuable tool for studying various cellular processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which could limit its use in certain applications.
Direcciones Futuras
There are several future directions that could be pursued in the study of 2-tert-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one. One potential direction is the development of more potent and selective analogs of this compound for use in drug development. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in various scientific fields. Finally, studies could be conducted to better understand the potential toxicity of this compound and its effects on human health.
Propiedades
IUPAC Name |
2-tert-butyl-4-chloro-5-hydroxypyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-8(2,3)11-7(13)6(9)5(12)4-10-11/h4,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHVRDPIPYBIRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C(=C(C=N1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10715799 | |
| Record name | 2-tert-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10715799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88093-48-5 | |
| Record name | 2-tert-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10715799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![ethyl 6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole-2-carboxylate](/img/structure/B1505724.png)
![hexahydro-Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid ethyl ester hydrochloride](/img/structure/B1505725.png)







